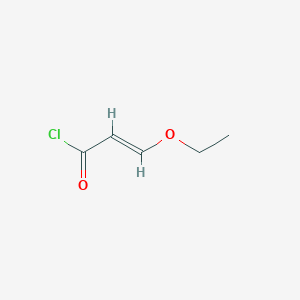

3-Ethoxyacryloyl chloride

描述

Significance in Contemporary Organic Synthesis

In modern organic chemistry, 3-ethoxyacryloyl chloride is recognized as a valuable building block for creating a wide array of more complex molecules. guidechem.com Its utility is primarily derived from its trifunctional nature, which allows for a diverse range of chemical transformations. The acyl chloride group is highly susceptible to nucleophilic attack, making it an excellent starting point for the synthesis of esters and amides. guidechem.com

A common synthetic route to produce this compound involves the treatment of ethyl 3,3-diethoxypropionate with sodium hydroxide (B78521) and water, followed by a reaction with thionyl chloride. chemicalbook.com This method is noted for its high yield, reaching up to 90%. chemicalbook.com Another approach begins with the reaction of trichloroacetyl chloride and vinyl ethyl ether. google.compatsnap.com

The reactivity of the carbon-carbon double bond, an α,β-unsaturated system, allows for various addition reactions. This dual reactivity of the acyl chloride and the alkene moiety makes this compound a key intermediate in the synthesis of numerous compounds, including those with applications in medicinal chemistry and materials science. guidechem.com For instance, it is a precursor in the synthesis of nucleoside derivatives and P2Y receptor ligands.

Role as a Versatile Intermediate in Complex Molecule Construction

The versatility of this compound is evident in its application in the construction of complex molecular architectures. It serves as a crucial starting material for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For example, it is used in the preparation of pyrimidines and uracil (B121893) derivatives.

One notable application is in the synthesis of 3-ethoxyacryloyl isocyanate, a specialized derivative used in the creation of carbocyclic nucleoside analogues with potential antiviral and cytostatic properties. The reaction of this compound with a cyanate (B1221674) source yields the isocyanate, which can then undergo cyclization reactions to form pyrimidone rings.

Furthermore, this compound is employed in multi-step synthetic sequences to build complex target molecules. An example is its use in the synthesis of aminoquinolines, which are being investigated as potential activated factor XI (FXIa) inhibitors for anticoagulant therapies. researchgate.net This highlights the compound's role in the development of novel therapeutic agents. Its ability to introduce the ethoxyacryloyl moiety into various molecular scaffolds makes it an indispensable tool for synthetic chemists. guidechem.com

Structure

2D Structure

属性

IUPAC Name |

(E)-3-ethoxyprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMFACMIOWQIPR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-99-7, 99471-66-6 | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxyacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethoxyacryloyl Chloride

Synthesis from 3-Ethoxyacrylic Acid and Chlorinating Agents

A common and direct approach to synthesizing 3-ethoxyacryloyl chloride involves the conversion of the carboxylic acid group of 3-ethoxyacrylic acid into a more reactive acyl chloride. This transformation is accomplished using various chlorinating agents, which effectively replace the hydroxyl (-OH) group with a chlorine (-Cl) atom. google.com The choice of reagent can influence reaction conditions and outcomes.

Thionyl chloride (SOCl₂) is a frequently employed reagent for the preparation of this compound from 3-ethoxyacrylic acid. google.com In a typical procedure, 3-ethoxyacrylic acid, which can be prepared beforehand by the hydrolysis of ethyl 3,3-diethoxypropionate with sodium hydroxide (B78521), is treated directly with thionyl chloride. chemicalbook.com The reaction mixture is heated, for instance, to 70°C for one hour, to drive the conversion. chemicalbook.com Upon completion, the excess thionyl chloride and byproducts are often removed under reduced pressure to yield the crude product. chemicalbook.com This method has been reported to achieve high yields, with one procedure noting a 90% yield of this compound as a brown solid. chemicalbook.com Alternative conditions involve refluxing the reactants in a solvent like toluene (B28343) for approximately three hours. lookchem.com

Oxalyl chloride ((COCl)₂) serves as another effective chlorinating agent for the conversion of 3-ethoxyacrylic acid to this compound. scite.airesearchgate.net This method is a recognized pathway for producing the acyl chloride and is often cited as a standard synthetic route. google.com The reaction proceeds by treating 3-ethoxyacrylic acid with oxalyl chloride, which transforms the carboxylic acid into the desired acyl chloride. scite.airesearchgate.net

Alkyl chloroformates are also suitable reagents for the synthesis of this compound from its corresponding carboxylic acid. google.com A patent describes this transformation using various alkyl chloroformates, including methyl, ethyl, isopropyl, and isobutyl chloroformate, highlighting the versatility of this class of reagents for the chlorination step. google.com

| Chlorinating Agent | Starting Material | Key Conditions | Reported Yield |

| Thionyl Chloride (SOCl₂) | 3-Ethoxyacrylic Acid | Heated to 70°C for 1 hour chemicalbook.com | 90% chemicalbook.com |

| Thionyl Chloride (SOCl₂) | 3-Ethoxyacrylic Acid | Reflux in toluene for 3 hours lookchem.com | Not specified |

| Oxalyl Chloride ((COCl)₂) | 3-Ethoxyacrylic Acid | Mentioned as a standard method google.comscite.airesearchgate.net | Not specified |

| Alkyl Chloroformates | 3-Ethoxyacrylic Acid | Reaction with methyl, ethyl, isopropyl, or isobutyl chloroformate google.com | Not specified |

Preparation from Vinyl Ether and Acyl Chlorides

An alternative synthetic strategy begins with ethyl vinyl ether and employs a reaction with specific acyl chlorides. scite.ai This approach builds the carbon skeleton and incorporates the chloro-carbonyl group in a convergent manner.

The reaction between ethyl vinyl ether and oxalyl chloride is a well-documented method for preparing this compound. scite.airesearchgate.netambeed.com This process typically involves two distinct stages. google.com First, a nucleophilic addition of ethyl vinyl ether to oxalyl chloride is performed at a controlled temperature, such as 0-15°C. ambeed.commdpi.com This initial reaction forms an intermediate, 4-ethoxy-3-oxobutenoyl chloride. google.com In the second stage, the reaction mixture is heated to a higher temperature, for example 120-125°C. ambeed.com This heating step induces thermal degradation or decarbonylation of the intermediate, eliminating carbon monoxide and yielding the final (E)-3-ethoxyacryloyl chloride product, which can then be purified by fractional distillation. scite.aiambeed.comgoogle.com

Phosgene (COCl₂) can also be reacted with ethyl vinyl ether to produce this compound. scite.ai This synthetic route is another established methodology for accessing the target compound. lookchem.com The reaction involves treating ethyl vinyl ether with phosgene, often in the presence of a base like triethylamine (B128534). lookchem.com

| Acyl Chloride | Starting Material | Key Conditions & Intermediates | Reported Yield |

| Oxalyl Chloride | Ethyl Vinyl Ether | 1. Addition at 10-15°C to form 4-ethoxy-3-oxobutenoyl chloride. 2. Thermal decarbonylation at 120-125°C. ambeed.comgoogle.com | Not specified |

| Phosgene | Ethyl Vinyl Ether | Reaction often involves a base like triethylamine. lookchem.com | Not specified |

Derivations from Ethyl 3,3-Diethoxypropionate

A well-documented and common method for synthesizing this compound utilizes ethyl 3,3-diethoxypropionate as the starting material. chemicalbook.com This process is typically conducted in a two-step sequence involving hydrolysis followed by chlorination. nih.gov

The initial step is the saponification or hydrolysis of ethyl 3,3-diethoxypropionate. This is achieved by reacting the ester with a base, such as sodium hydroxide (NaOH), in an aqueous solution. chemicalbook.com The mixture is heated to facilitate the reaction, with temperatures around 110°C being reported. chemicalbook.com This step effectively converts the ethyl ester group into a carboxylate salt.

Following the hydrolysis and an appropriate workup to isolate the intermediate, the second step involves the conversion of the resulting carboxylic acid to the acyl chloride. This transformation is accomplished by treating the intermediate with a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.comnih.gov The reaction is typically heated to around 70°C to ensure completion. chemicalbook.com The final product, this compound, is then isolated from the reaction mixture, often through concentration under reduced pressure. chemicalbook.com This synthetic route has been reported to achieve high yields, with one specific procedure documenting a 90% yield. chemicalbook.com

Table 1: Synthesis of this compound from Ethyl 3,3-Diethoxypropionate

This table outlines a specific experimental procedure for the synthesis of this compound. Data sourced from ChemicalBook. chemicalbook.com

| Step | Reactant | Reagent(s) | Key Conditions | Product | Reported Yield |

| 1. Hydrolysis | Ethyl 3,3-diethoxypropionate | Sodium hydroxide (NaOH), Water | Heat to 110°C for 1 hour | Crude 3-ethoxyacrylic acid intermediate | Not specified |

| 2. Chlorination | Crude intermediate from Step 1 | Thionyl chloride (SOCl₂) | Heat to 70°C for 1 hour | This compound | 90% |

Optimization Strategies in this compound Synthesis

The optimization of synthetic protocols for this compound is crucial for maximizing both yield and purity, while also ensuring the stability of the product. Key optimization strategies often focus on the selection of reagents and the precise control of reaction conditions to prevent unwanted side reactions, such as polymerization. patsnap.com

Control of reaction temperature is another vital parameter. For instance, in alternative synthetic routes that involve decarboxylation at high temperatures, the resulting this compound product is susceptible to polymerization, which can significantly lower the yield. patsnap.com Similarly, during the chlorination step, careful temperature management is necessary to ensure the reaction proceeds to completion without degrading the desired product.

Table 2: Alternative Chlorinating Agents for Acyl Chloride Formation

This table presents common chlorinating agents that can be used for the synthesis of acyl chlorides from carboxylic acids, a key step in producing this compound. google.com

| Chlorinating Agent | Chemical Formula | Typical Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Commonly used; gaseous byproducts are easily removed. chemicalbook.com |

| Oxalyl Chloride | (COCl)₂ | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) | Highly reactive; reactions can often be run at lower temperatures. |

| Alkyl Chloroformates | ClCO₂R | Alkyl chloride, Carbon dioxide (CO₂) | Part of a multi-step activation process (mixed anhydride (B1165640) formation). |

Chemical Reactivity and Mechanistic Pathways of 3 Ethoxyacryloyl Chloride

Nucleophilic Acylation Reactions

The acyl chloride group in 3-ethoxyacryloyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond.

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of 3-ethoxyacrylamides. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen to the chloride ion, yielding the corresponding amide and hydrochloric acid. Typically, a base, such as triethylamine (B128534) or pyridine (B92270), is added to neutralize the HCl byproduct and drive the reaction to completion.

The general reaction scheme is as follows:

With primary amines: R-NH₂ + C₂H₅O-CH=CH-COCl → C₂H₅O-CH=CH-CONH-R + HCl

With secondary amines: R₂NH + C₂H₅O-CH=CH-COCl → C₂H₅O-CH=CH-CONR₂ + HCl

This reaction is highly versatile and can be employed with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The resulting 3-ethoxyacrylamides are useful precursors for the synthesis of various heterocyclic compounds and other complex organic molecules.

| Amine Reactant | Product |

|---|---|

| Aniline (B41778) | 3-Ethoxy-N-phenylacrylamide |

| Diethylamine | N,N-Diethyl-3-ethoxyacrylamide |

| Piperidine | 1-(3-Ethoxyacryloyl)piperidine |

| Benzylamine | N-Benzyl-3-ethoxyacrylamide |

This compound readily reacts with alcohols and phenols to form the corresponding 3-ethoxyacrylate esters. Similar to amidation, this reaction proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group in the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion leads to the formation of the ester and HCl. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl.

Phenols are generally less nucleophilic than alcohols, and their esterification may sometimes require slightly more forcing conditions or the use of a catalyst.

The general reaction scheme is as follows:

With alcohols: R-OH + C₂H₅O-CH=CH-COCl → C₂H₅O-CH=CH-COOR + HCl

With phenols: Ar-OH + C₂H₅O-CH=CH-COCl → C₂H₅O-CH=CH-COOAr + HCl

| Alcohol/Phenol Reactant | Product |

|---|---|

| Ethanol | Ethyl 3-ethoxyacrylate |

| Phenol | Phenyl 3-ethoxyacrylate |

| tert-Butanol | tert-Butyl 3-ethoxyacrylate |

| 4-Nitrophenol | 4-Nitrophenyl 3-ethoxyacrylate |

The synthesis of acyl isocyanates from acyl chlorides and metal cyanates is a known transformation, although it often requires specific conditions and catalysts. The reaction involves the displacement of the chloride ion by the cyanate (B1221674) anion (NCO⁻). While direct reaction with simple alkali metal cyanates like sodium cyanate can be sluggish, the use of silver cyanate (AgNCO) is a more established method for this conversion. The reaction likely proceeds through a nucleophilic attack of the cyanate ion on the carbonyl carbon of the acyl chloride.

Alternatively, a more common route to acyl isocyanates involves the reaction of primary amides with oxalyl chloride. acs.orggoogle.com In the context of this compound, this would first require its conversion to 3-ethoxyacrylamide.

A potential reaction scheme for the formation of 3-ethoxyacryloyl isocyanate is:

C₂H₅O-CH=CH-COCl + AgNCO → C₂H₅O-CH=CH-CONCO + AgCl

The resulting 3-ethoxyacryloyl isocyanate is a reactive intermediate that can undergo various subsequent reactions, such as addition of nucleophiles to the isocyanate group.

Cycloaddition Reactions and Pericyclic Processes

The α,β-unsaturated system in derivatives of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems.

While thermal [4+2] cycloadditions (Diels-Alder reactions) are common, photochemical [4+2] cycloadditions are also possible under certain conditions. For derivatives of this compound, such as the corresponding amides or esters, the conjugated system can be excited by UV light. In the excited state, the electronic distribution of the molecule is altered, which can lead to different reactivity patterns compared to the ground state.

A photochemically induced [4+2] cycloaddition would involve the reaction of the excited 3-ethoxyacrylamide or ester (acting as the 4π component) with a suitable dienophile (the 2π component). However, it is important to note that for many α,β-unsaturated carbonyl compounds, [2+2] photocycloadditions are often a more common reaction pathway. The specific outcome of the photochemical reaction depends on various factors, including the electronic nature of the substituents, the solvent, and the presence of sensitizers.

Derivatives of this compound can serve as precursors to 1-aza-1,3-butadienes, which are valuable dienes in inverse electron demand aza-Diels-Alder reactions. For instance, the reaction of this compound with an aniline derivative can produce an N-aryl-3-ethoxyacrylamide. This enamide can then be converted into a more reactive 1-aza-1,3-butadiene, for example, by reaction with a suitable reagent to form an imino ether or a related species.

In an inverse electron demand Diels-Alder reaction, the electron-deficient diene (the aza-butadiene derivative) reacts with an electron-rich dienophile, such as an enamine, enol ether, or ynamine. wikipedia.orgnih.gov This type of reaction is characterized by the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacting with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

A plausible reaction sequence and cycloaddition is as follows:

Formation of the aza-diene precursor: C₂H₅O-CH=CH-COCl + Ar-NH₂ → C₂H₅O-CH=CH-CONH-Ar

Activation to form the aza-diene.

Cycloaddition with an electron-rich alkene (e.g., an enamine): The resulting cycloadduct, after a potential elimination of ethanol, would lead to the formation of a substituted pyridine or dihydropyridine (B1217469) derivative.

This strategy provides a powerful route to highly substituted nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and natural products.

Rearrangement Reactions (e.g.,ucp.bynih.gov-Sigmatropic Rearrangements in Derived Systems)

Sigmatropic rearrangements are pericyclic reactions where one sigma bond migrates across a pi-conjugated system to a new position. libretexts.org While there is a lack of specific literature detailing nih.gov-sigmatropic rearrangements directly involving systems derived from this compound, the structural framework of its derivatives could potentially be amenable to such transformations.

A nih.gov-sigmatropic rearrangement involves the migration of a group over a three-pi-bond system (6 atoms). To envision such a scenario, one could conceptualize a derivative of this compound where the acyl chloride has been converted into a more extended conjugated system. For instance, reaction with a suitable diene could form an adduct which, upon further modification, might feature a migrating group (e.g., hydrogen or an alkyl group) at an appropriate position to undergo a thermally or photochemically induced nih.gov-shift. These rearrangements are governed by orbital symmetry rules, and their feasibility would depend on the specific geometry and electronic nature of the derived system. libretexts.org

Electrophilic and Radical Mediated Transformations of Derivatives

The carbon-carbon double bond in derivatives of this compound is electron-rich due to the +M (mesomeric) effect of the oxygen atom in the ethoxy group. This makes it susceptible to attack by electrophiles.

Electrophilic Transformations: In derivatives such as the corresponding amides or esters, the double bond can undergo electrophilic addition. The reaction with a hydrogen halide (HX), for example, would proceed via protonation of the double bond to form a carbocation intermediate. libretexts.org The regioselectivity of this addition is dictated by the stability of the resulting carbocation. The oxygen of the ethoxy group would stabilize a positive charge on the alpha-carbon (C2), while the electron-withdrawing nature of the carbonyl group would destabilize a positive charge on the beta-carbon (C3). This suggests that protonation would likely occur at C3, leading to a carbocation at C2, which is stabilized by the adjacent oxygen. The subsequent attack by the halide nucleophile would yield the 2-halo adduct. chemguide.co.uk

Radical Mediated Transformations: Acyl chlorides can serve as precursors to acyl radicals under appropriate conditions. While specific studies on this compound are not prevalent, analogous transformations of other acyl chlorides are well-documented. For instance, photoredox catalysis could potentially mediate the formation of a 3-ethoxyacryloyl radical. This reactive intermediate could then participate in various carbon-carbon bond-forming reactions, such as addition to alkenes or alkynes. Furthermore, alkoxy radicals, which are related reactive intermediates, are known to induce a wide range of functionalizations. nih.gov

Stereochemical Control in Reactions Involving this compound

Controlling the stereochemical outcome of reactions is a central theme in modern organic synthesis. For this compound, this involves managing both enantioselectivity and regioselectivity in its transformations.

Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. In the context of this compound, this could be achieved in several ways:

Catalytic Asymmetric Acylation: Chiral nucleophilic catalysts, such as certain amines or phosphines, can react with this compound to form a chiral acylating intermediate. This intermediate can then transfer the 3-ethoxyacryloyl group to a prochiral nucleophile (e.g., a meso-diol or a secondary alcohol) with high enantioselectivity.

Asymmetric Conjugate Addition: Derivatives of this compound, such as 3-ethoxyacrylamides, can act as Michael acceptors. The use of chiral catalysts (organocatalysts or transition metal complexes) can facilitate the conjugate addition of nucleophiles to the beta-position of the double bond, creating a new stereocenter with high enantiomeric excess.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. This compound presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the beta-carbon of the alkene.

Attack at the Carbonyl Carbon: Hard nucleophiles, such as organolithium reagents or Grignard reagents under certain conditions, will preferentially attack the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of ketones or, with excess nucleophile, tertiary alcohols, without affecting the double bond. This is a classic acylation reaction.

Attack at the Beta-Carbon (Conjugate Addition): Softer nucleophiles, such as cuprates (Gilman reagents), enamines, or thiols, are more likely to undergo conjugate (or 1,4-) addition to the electron-deficient double bond. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group. The initial attack at the beta-position forms an enolate intermediate, which is then protonated (or trapped with another electrophile) to give the final product.

The choice of nucleophile and reaction conditions is therefore crucial in directing the reaction to the desired regiochemical outcome. For example, the reaction of α,β-unsaturated acid chlorides with the anion of a β-diketone can lead to different products depending on the stoichiometry; an excess of the acid chloride favors enol ester formation (attack at oxygen), whereas an excess of the nucleophilic anion can lead to cyclized products via Michael addition. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

Detailed kinetic and thermodynamic studies specifically for this compound are scarce. However, valuable insights can be drawn from studies on the closely related parent compound, acryloyl chloride.

The hydrolysis of acyl chlorides is typically a rapid process. nih.gov A study using Density Functional Theory (DFT) on the reaction of acryloyl chloride with water provides thermodynamic data for this transformation. researchgate.netcyberleninka.ru The calculations show that the reaction is exothermic across a wide range of temperatures (298.15 K to 1000.00 K). cyberleninka.ru

The spontaneity of the reaction is indicated by the Gibbs Free Energy of Reaction (ΔG). As shown in the table below, the hydrolysis of acryloyl chloride is highly spontaneous at room temperature, and the spontaneity increases with temperature.

| Temperature (K) | Heat of Reaction (ΔH) (kJ/mol) | Free Energy of Reaction (ΔG) (kJ/mol) |

|---|---|---|

| 298.15 | -67.93 | -76.32 |

| 400.00 | -68.51 | -79.62 |

| 500.00 | -68.86 | -83.00 |

| 600.00 | -69.05 | -86.43 |

| 700.00 | -69.13 | -89.89 |

| 800.00 | -69.14 | -93.37 |

| 900.00 | -69.11 | -96.86 |

| 1000.00 | -69.05 | -100.36 |

Table 1. Calculated thermodynamic parameters for the reaction of acryloyl chloride with water. Data sourced from DFT calculations. researchgate.net

These data for acryloyl chloride suggest that the corresponding reaction for this compound would also be thermodynamically favorable. The kinetics of the hydrolysis would be expected to follow a pseudo-first-order rate law in the presence of a large excess of water. researchgate.net The ethoxy group might influence the reaction rate through electronic effects, but the acyl chloride functional group is expected to remain highly reactive towards nucleophiles like water.

Applications of 3 Ethoxyacryloyl Chloride in the Synthesis of Advanced Chemical Structures

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enol ether system makes 3-ethoxyacryloyl chloride an ideal precursor for synthesizing a range of nitrogen-containing heterocycles. It readily reacts with various nitrogen nucleophiles, leading to the formation of key intermediates that can undergo subsequent intramolecular cyclization to yield fused and unfused ring systems.

This compound is a key starting material in the multi-step synthesis of complex quinoline (B57606) derivatives. The synthesis of certain aminoquinolines, which are investigated as potential anticoagulants through the inhibition of activated factor XI (FXIa), begins with the acylation of an appropriate amino precursor with (E)-3-ethoxyacryloyl chloride. researchgate.net This initial step is followed by acid-mediated cyclization and subsequent chemical modifications to build the final, complex quinoline-based structure. researchgate.net

The general sequence involves an initial acylation, followed by an intramolecular cyclization reaction promoted by acid, and then further functionalization to achieve the target molecule. researchgate.net

Table 1: Example of a Multi-Step Quinoline Synthesis Initiated by this compound

| Step | Reagents and Conditions | Purpose |

| 1 | (E)-3-Ethoxyacryloyl chloride, THF, 50°C, 16h | Acylation of the starting amine. |

| 2 | Concentrated HCl, 40°C, 1h | Acid-catalyzed cyclization to form the quinoline core. |

| 3 | POCl₃, 80°C, 3h | Chlorination step. |

| 4+ | Various subsequent steps (e.g., cross-coupling, substitution) | Further functionalization to build the final complex molecule. researchgate.net |

One of the most significant applications of this compound is in the synthesis of 2-aminothiazole-5-carboxamide derivatives. This scaffold is a crucial component of several pharmaceutically active molecules, including the anti-cancer drug Dasatinib. The synthesis is highly efficient and proceeds through a well-established reaction sequence.

The process begins with a nucleophilic substitution reaction where a substituted aniline (B41778) is acylated with this compound in a suitable solvent like tetrahydrofuran (B95107) (THF), often using a base such as pyridine (B92270). This yields an (E)-N-aryl-3-ethoxyacrylamide intermediate. This intermediate is then subjected to a one-pot cyclization process. Treatment with N-bromosuccinimide (NBS) in a solvent system like dioxane and water leads to chemoselective α-bromination. Subsequent addition of thiourea (B124793) and heating prompts the ring closure, forming the desired 2-aminothiazole-5-carboxamide core in excellent yields. This method is noted for avoiding common side reactions like N-bromination or bromination of the phenyl ring.

Table 2: Synthesis of a 2-Aminothiazole-5-carboxamide Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-chloro-6-methylaniline, this compound | Pyridine, THF, 0-20°C | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 74% |

| 2 | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | 1. N-Bromosuccinimide (NBS), 1,4-dioxane/water2. Heat | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% |

Construction of Nucleoside Analogues (e.g., Fluorinated Uridines)

This compound plays a critical role in the de novo synthesis of the pyrimidine (B1678525) base in certain nucleoside analogues, such as fluorinated carbocyclic uridines. These compounds are of high interest in medicinal chemistry for their potential antiviral and anticancer properties.

In this synthetic strategy, this compound is not directly incorporated. Instead, it is first converted into the highly reactive intermediate, (3-ethoxy-acryloyl)isocyanate. This is typically achieved by reacting this compound with a source of the isocyanate ion, such as silver isocyanate (AgOCN). The freshly prepared (3-ethoxy-acryloyl)isocyanate is then reacted with a primary amine, which is part of a fluorinated carbocyclic core. This reaction forms an acryloyl urea (B33335) intermediate. The final pyrimidine ring of the uridine (B1682114) analogue is constructed through an acid-catalyzed cyclization of this intermediate, typically by heating with sulfuric acid in a solvent like 1,4-dioxane. This cyclization, followed by deprotection steps, yields the target fluorinated uridine analogues.

Contributions to Bioactive Molecule and Pharmaceutical Agent Synthesis

The utility of this compound as a versatile C3 synthon is clearly demonstrated by its application in the synthesis of a variety of bioactive molecules and pharmaceutical agents. Its ability to efficiently construct key heterocyclic cores makes it an invaluable tool in drug discovery and development.

Key contributions include:

Oncology : It is instrumental in a highly efficient synthesis of the 2-aminothiazole-5-carboxamide core, a key intermediate for the targeted anticancer drug Dasatinib, which is used to treat certain types of leukemia.

Anticoagulants : The compound serves as an essential starting material for building the scaffold of novel aminoquinoline derivatives. These molecules have been designed and synthesized as inhibitors of coagulation factor XIa, representing a potential new class of antithrombotic agents with a lower bleeding risk. researchgate.net

Antiviral/Anticancer Agents : By enabling the construction of the pyrimidine ring system, this compound facilitates the synthesis of modified nucleosides like fluorinated carbocyclic uridines. Nucleoside analogues are a cornerstone of antiviral and anticancer therapy, and this synthetic route provides access to novel variations with potentially enhanced therapeutic properties.

Anticancer Drug Synthesis

This compound has proven to be an important intermediate in the synthesis of several potent anticancer agents. Its reactivity allows for the construction of key heterocyclic scaffolds found in various chemotherapeutic drugs.

Dasatinib: This kinase inhibitor, used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia, features a complex heterocyclic core. Synthetic routes to Dasatinib have utilized this compound as a key starting material for the construction of the aminothiazole carboxamide moiety. The reaction typically involves the acylation of an appropriate amine, followed by cyclization to form the thiazole (B1198619) ring, a critical component of the final drug structure.

Streptonigrin (B15502) Derivatives: Streptonigrin is a potent antitumor antibiotic with a complex quinolinequinone structure. Research into the total synthesis of streptonigrin and its derivatives has employed this compound for the construction of the quinoline core. In these synthetic strategies, it is used to acylate an aniline derivative, which then undergoes an acid-catalyzed cyclization to form the quinoline ring system. This approach provides an efficient pathway to the AB-ring scaffold of these complex natural products.

8-Nitroquinolinone Derivatives: While the direct synthesis of 8-nitroquinolinone derivatives using this compound is not extensively documented in publicly available literature, the established utility of this reagent in constructing quinoline and quinolinone scaffolds suggests its potential applicability. The general synthetic strategy would likely involve the reaction of this compound with a suitably substituted nitroaniline, followed by a cyclization step to form the 8-nitroquinolinone ring system. Such compounds are of interest in medicinal chemistry due to the known anticancer properties of various quinolinone derivatives.

| Anticancer Agent | Synthetic Role of this compound |

| Dasatinib | Precursor for the aminothiazole carboxamide core |

| Streptonigrin Derivatives | Reagent for the construction of the quinoline ring system |

Anticoagulant Development

The prevention of blood clots is a critical area of cardiovascular medicine. This compound has emerged as a valuable tool in the development of novel anticoagulants, particularly inhibitors of Factor XIa.

Factor XIa Inhibitors: Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade and has become a promising target for the development of safer anticoagulant therapies with a reduced risk of bleeding compared to traditional agents. Synthetic schemes for novel Factor XIa inhibitors have incorporated this compound to build the central quinoline or quinolinone scaffold of these molecules researchgate.net. The synthesis often involves the reaction of this compound with an appropriate aromatic amine, followed by cyclization and further functionalization to yield the final active inhibitor researchgate.net. The ability to efficiently construct this core structure is crucial for the exploration of structure-activity relationships in the design of potent and selective Factor XIa inhibitors.

Antiviral Agents

The development of new antiviral agents is a continuous effort to combat viral diseases. While specific, named antiviral drugs synthesized directly using this compound are not prominently featured in the reviewed literature, its chemical properties make it a suitable precursor for classes of compounds with known antiviral activity. For instance, it can be utilized in the synthesis of various heterocyclic systems, including nucleoside analogues, which are a cornerstone of antiviral therapy. The acryloyl moiety can be incorporated to modify the sugar or base portion of a nucleoside, potentially leading to compounds that can inhibit viral replication.

Antimicrobial and Anti-inflammatory Compounds

This compound serves as a precursor for the synthesis of quinolone and quinolinone derivatives, which are well-known classes of compounds with significant antimicrobial activity. The quinolone core is the key pharmacophore in many synthetic antibiotics. The Gould-Jacobs reaction, a common method for synthesizing quinolones, can be adapted using this compound or its derivatives to react with anilines, leading to the formation of the quinolone scaffold. By modifying the substituents on the aniline starting material, a diverse library of quinolone analogues can be generated for screening against various bacterial strains.

While direct evidence for its use in synthesizing specific anti-inflammatory compounds is limited in the available literature, the versatility of this compound in constructing diverse heterocyclic structures suggests its potential in this area as well. Many heterocyclic compounds are known to possess anti-inflammatory properties.

Tracer Molecules for Medical Imaging and Neurological Studies

Role in Polymer Chemistry

In the field of polymer chemistry, this compound's bifunctionality allows it to participate in polymerization reactions in two primary ways: as a monomer and as a crosslinking agent.

Monomer: The acryloyl group of this compound contains a carbon-carbon double bond that can undergo polymerization, typically through free-radical or other addition polymerization mechanisms. This would lead to the formation of a polymer with pendant ethoxy and chloride-substituted carbonyl groups. The resulting polymer would have a unique combination of properties and could be further modified through reactions of the acyl chloride side chains.

Crosslinking Agent: The acyl chloride functionality of this compound is highly reactive towards nucleophiles such as amines and alcohols. This reactivity can be exploited to crosslink pre-existing polymers that contain these functional groups. The addition of this compound to such a polymer system would lead to the formation of covalent bonds between polymer chains, resulting in a crosslinked network. This process can significantly alter the mechanical and thermal properties of the material, leading to increased strength, stiffness, and thermal stability.

Utility in Materials Science

The utility of this compound in materials science, specifically as an ultraviolet (UV) absorber, is not supported by the available scientific literature. UV absorbers are typically compounds with extensive conjugated systems that can dissipate UV energy. While this compound possesses a small conjugated system, it is not characteristic of a potent UV absorber.

Computational and Theoretical Investigations of 3 Ethoxyacryloyl Chloride Reactivity and Derived Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in exploring reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

The study of reaction mechanisms involving 3-ethoxyacryloyl chloride would focus on its reactions as an electrophile, such as nucleophilic acyl substitution. A typical DFT investigation would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants to products. This transition state structure represents the highest energy barrier of the reaction.

Frequency Calculations: Confirming the nature of the optimized structures. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific DFT studies on this compound are not widely published, the methodology can be illustrated by examining studies on the closely related acryloyl chloride . For instance, DFT calculations have been used to determine the thermodynamic parameters of the reaction between acryloyl chloride and water. researchgate.net Such a study reveals the energy changes (enthalpy, free energy) associated with the hydrolysis reaction, confirming its exothermic nature. researchgate.net

| Temperature (K) | Enthalpy of Reaction (ΔH, kJ/mol) | Gibbs Free Energy of Reaction (ΔG, kJ/mol) |

|---|---|---|

| 298.15 | -85.2 | -95.6 |

| 400.00 | -86.5 | -99.1 |

| 600.00 | -88.3 | -104.7 |

| 800.00 | -89.9 | -110.0 |

| 1000.00 | -91.2 | -115.1 |

For this compound, DFT would be similarly applied to model its reactions with various nucleophiles (e.g., amines, alcohols) to form amides and esters. The calculations would elucidate how the ethoxy group influences the geometry of the transition state and the activation energy compared to unsubstituted acryloyl chloride.

Molecular Dynamics Simulations of Complexation and Reactivity of Derivatives

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes, solvent effects, and molecular complexation.

For derivatives of this compound, such as polymers or larger molecules where it has been incorporated, MD simulations can be used to study:

Solvation and Complexation: How solvent molecules arrange around the solute and how the derivative interacts and forms complexes with other molecules in the solution. This is crucial for understanding how the local environment affects reactivity.

Conformational Dynamics: Exploring the different shapes a flexible derivative molecule can adopt and the timescales of these changes. This can reveal which conformations are most likely to be reactive.

Binding Free Energies: Calculating the thermodynamics of a derivative binding to a target, such as an enzyme active site or a receptor.

A typical MD simulation would involve defining a "force field"—a set of parameters that describes the potential energy of the system—and simulating the trajectory of all atoms in a box of solvent over nanoseconds or microseconds. Although specific MD studies on this compound derivatives are not prominent in the literature, a hypothetical study could investigate the complexation of a 3-ethoxyacrylamide derivative with a protein.

| Parameter | Description/Value |

|---|---|

| System | 1 Ligand Molecule + ~10,000 Water Molecules |

| Force Field | CHARMM36 / GROMOS54a7 |

| Ensemble | NPT (Constant Number of Particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

| Analysis | Radial Distribution Functions, RMSD, Binding Free Energy (MM/PBSA) |

The results would provide a detailed picture of the interaction dynamics, including which parts of the molecule are critical for binding and how water molecules mediate the interaction.

Predictive Modeling for Reaction Outcomes and Product Profiles

The prediction of chemical reaction outcomes is a major goal in computational chemistry, aiming to accelerate chemical discovery and process optimization. Modern approaches increasingly rely on machine learning and artificial intelligence, trained on vast databases of known chemical reactions. nih.gov

These predictive models can be applied to reactions involving this compound to forecast:

Major Product(s): Given a set of reactants and reagents, the model predicts the most likely chemical structure(s) of the product(s).

Reaction Conditions: Some models can suggest suitable catalysts, solvents, or temperatures for a desired transformation. nih.gov

Competing Reactions: By evaluating multiple potential reaction pathways, these models can identify likely byproducts.

The underlying technology often involves representing molecules as fingerprints or graphs and using neural networks to learn the complex rules of chemical reactivity from data. mit.edu For example, a model trained on patent literature could predict the outcome of reacting this compound with a novel, complex amine. mit.edu The model would rank a list of chemically plausible products, assigning a probability to each one.

| Metric | Accuracy |

|---|---|

| Top-1 Accuracy (Correct product is the highest ranked) | ~72% |

| Top-3 Accuracy (Correct product is in the top 3 ranks) | ~87% |

| Top-5 Accuracy (Correct product is in the top 5 ranks) | ~91% |

Data adapted from models trained on general organic reactions and are illustrative of the expected performance for specific cases. mit.edu

Such tools can guide synthetic chemists in designing experiments, prioritizing reactions that are most likely to succeed and avoiding those likely to fail or produce complex mixtures.

Quantum Chemical Characterization of Transient Species

Many chemical reactions proceed through transient species—high-energy intermediates and transition states—that exist for fractions of a second and are difficult or impossible to observe directly. Quantum chemical methods, particularly DFT, are essential for characterizing these fleeting structures.

For reactions of this compound, these calculations can provide a detailed picture of:

Transition State Geometry: The precise arrangement of atoms at the peak of the reaction energy barrier, revealing which bonds are breaking and forming.

Electronic Structure: Analysis of the electron density and molecular orbitals of a transient species can explain its stability and reactivity.

Spectroscopic Properties: Quantum chemistry can predict vibrational frequencies (IR spectra) and NMR chemical shifts for these transient species. These predictions can help experimentalists identify signatures of these species in time-resolved spectroscopic experiments.

For example, in a nucleophilic addition to the carbonyl group of this compound, a tetrahedral intermediate is formed. While this intermediate is too unstable to isolate, its properties can be fully characterized computationally.

| Property | Calculated Value | Significance |

|---|---|---|

| C-Cl Bond Length | ~2.2 Å | Elongated bond, indicating it is primed to break. |

| C-N Bond Length | ~1.5 Å | Newly formed single bond. |

| Carbonyl C=O Stretch | Absent (Converted to C-O single bond) | Key spectroscopic marker for intermediate formation. |

| Relative Energy | +10 to +15 kcal/mol (relative to reactants) | Indicates an unstable, high-energy intermediate. |

By providing this level of detail, quantum chemical characterizations offer a complete, atom-level understanding of the reaction pathway, complementing and explaining macroscopic experimental observations.

Advanced Analytical Techniques in the Study of 3 Ethoxyacryloyl Chloride Transformations

Spectroscopic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds derived from 3-Ethoxyacryloyl chloride. Both ¹H and ¹³C NMR provide unambiguous data on the carbon-hydrogen framework of a molecule.

In a typical transformation, this compound is reacted with a binucleophile, such as an aminopyrazole, to form a fused heterocyclic system like a pyrazolo[1,5-a]pyrimidine (B1248293). NMR spectroscopy is used to confirm that the desired cyclization has occurred. For example, the disappearance of the characteristic vinyl proton signals of this compound and the appearance of new aromatic and aliphatic signals in the ¹H NMR spectrum confirm the formation of the product. Similarly, ¹³C NMR spectra will show the loss of the acyl chloride carbonyl signal (typically around 165-170 ppm) and the appearance of new carbonyl (e.g., amide) and aromatic carbon signals corresponding to the pyrazolo[1,5-a]pyrimidine core. The structural confirmation of these derivatives is consistently supported by NMR and mass spectral data nih.gov.

Table 1: Representative ¹H NMR Chemical Shift Comparison for a Transformation of this compound

| Functional Group | This compound (Reactant) | Pyrazolo[1,5-a]pyrimidine Derivative (Product) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 ppm (triplet) | ~1.4 ppm (triplet) |

| Ethyl -CH₂- | ~4.0 ppm (quartet) | ~4.2 ppm (quartet) |

| Vinylic Protons | ~5.9 ppm (doublet), ~7.7 ppm (doublet) | Signals absent |

| Pyrazole Ring Proton | N/A | ~6.8 ppm (singlet) |

Note: This table presents hypothetical but characteristic chemical shift (δ) values in ppm for illustrative purposes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and monitoring the progress of a reaction involving this compound. The key transformation signature is the change in the carbonyl (C=O) stretching frequency. The starting material, an acyl chloride, exhibits a strong C=O absorption band at a high wavenumber, typically in the range of 1750-1800 cm⁻¹.

When this compound reacts to form a more stable derivative, such as an amide or an ester, this characteristic acyl chloride peak disappears and is replaced by a new carbonyl absorption band at a lower wavenumber (e.g., 1650-1690 cm⁻¹ for an amide). This shift provides clear evidence that the acyl chloride has been consumed and a new functional group has been formed. The presence of other characteristic bands, such as N-H stretches in amides (around 3200-3400 cm⁻¹), further corroborates the structure of the product nanobioletters.com.

Table 2: Key IR Absorption Bands in the Transformation of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Acyl Chloride) | 1750 - 1800 cm⁻¹ | Present in reactant; disappears during reaction. |

| C=O (Amide) | 1650 - 1690 cm⁻¹ | Appears in the product of reaction with an amine. |

| C=C (Alkene) | 1620 - 1640 cm⁻¹ | Present in reactant and incorporated into the product structure. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of reaction products. For the volatile starting material, this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both purity assessment and identification nih.gov.

For the less volatile, higher molecular weight products, such as heterocyclic systems, soft ionization techniques like Electrospray Ionization (ESI) are employed. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula of the product. This data is crucial for confirming that the reaction has proceeded as expected. For instance, in the synthesis of pyrazolopyrimidine derivatives, mass spectrometry confirms the expected molecular ion peak, validating the structure proposed by NMR and IR data nih.govnanobioletters.com.

X-ray Crystallographic Analysis of Derived Compounds

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous, three-dimensional visualization of the molecular structure. This technique is the gold standard for absolute structure determination, providing precise data on bond lengths, bond angles, and stereochemistry.

Table 3: Sample Crystallographic Data for a Hypothetical Pyrazolo[1,5-a]pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1250.4 |

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for both the analytical monitoring of reactions and the preparative purification of the resulting products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the progress of reactions involving this compound. Because acyl chlorides are reactive, they can be challenging to analyze directly. However, HPLC can effectively monitor the reaction by tracking the depletion of a more stable reactant (e.g., the nucleophile) and the concurrent appearance of the product peak.

By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, a kinetic profile of the reaction can be generated. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, HPLC is a primary method for assessing the purity of the final product. Preparative HPLC can also be employed as a high-resolution purification technique to isolate the desired compound from unreacted starting materials and byproducts, ensuring high purity of the final material.

Table 4: Illustrative HPLC Data for Monitoring a Reaction

| Time (minutes) | Reactant Peak Area (%) | Product Peak Area (%) |

|---|---|---|

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 32 | 68 |

| 120 | 5 | 95 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound transformations, GC is instrumental in monitoring reaction progress, identifying products and byproducts, and assessing the purity of the final products. Due to the reactive nature of acyl chlorides, direct injection onto a GC column can be challenging, often requiring derivatization to enhance stability and volatility.

A common strategy for the analysis of reactive acyl chlorides like this compound is derivatization. This process involves converting the highly reactive acyl chloride into a more stable derivative that is amenable to GC analysis. For instance, a similar compound, acryloyl chloride, has been successfully analyzed by GC after derivatization with aniline (B41778). functmaterials.org.ua This reaction is rapid and effectively mitigates the corrosiveness of the acyl chloride. functmaterials.org.ua

The resulting derivative can then be readily separated and quantified using standard GC techniques. The choice of GC column is critical for achieving good separation of the components in a reaction mixture. A variety of capillary columns with different stationary phases are available, and the selection depends on the polarity and volatility of the analytes.

Detailed research findings on the GC analysis of this compound transformations are not extensively available in publicly accessible literature. However, the principles of GC analysis for a closely related compound, acryloyl chloride, can provide significant insights into the potential analytical approach. A study on the determination of acryloyl chloride in industrial products utilized aniline derivatization followed by GC analysis. functmaterials.org.ua The method demonstrated good precision and recovery, highlighting its suitability for quantitative analysis. functmaterials.org.ua

The following tables present hypothetical data based on the methodologies applied to similar compounds, illustrating the type of information that would be generated in a GC-based study of this compound transformations.

Table 1: GC Method Parameters for the Analysis of a Derivatized Acryloyl Chloride

| Parameter | Value |

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

| Injection Volume | 1 µL |

| Derivatizing Agent | Aniline |

| Solvent | Ethyl Acetate |

Table 2: Representative GC Analysis Data for a Derivatized Acryloyl Chloride Sample

| Peak No. | Retention Time (min) | Compound | Peak Area (%) |

| 1 | 3.5 | Solvent (Ethyl Acetate) | - |

| 2 | 8.2 | Aniline (excess) | 15.6 |

| 3 | 12.5 | Acrylanilide (Derivative) | 82.3 |

| 4 | 14.1 | Impurity 1 | 1.2 |

| 5 | 16.8 | Impurity 2 | 0.9 |

In a typical research scenario involving the transformation of this compound, GC analysis would be employed to track the disappearance of the starting material and the appearance of the product(s) over time. By collecting samples at various reaction intervals and analyzing them by GC, a reaction profile can be constructed. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to identify unknown impurities or byproducts by providing mass spectral data for each separated component.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Ethoxyacryloyl chloride, and how can purity be validated?

- Answer : this compound is typically synthesized via the reaction of 3-ethoxyacrylic acid with thionyl chloride (SOCl₂), as described for analogous acyl chlorides . Post-synthesis, purity is validated using gas chromatography (GC) (min. 88% purity) and argentometric titration (min. 90% purity) . Ensure anhydrous conditions to prevent hydrolysis, and confirm structural integrity via NMR spectroscopy, as demonstrated in urea derivative syntheses .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Due to its corrosive and flammable nature (UN2920, Class 8/3), researchers must:

- Use NIOSH/EN 166-certified goggles, chemical-resistant gloves, and flame-retardant lab coats .

- Work in a fume hood to avoid inhalation of vapors (flash point: 25°C) .

- Store at 0–10°C under inert gas to prevent decomposition . Immediate decontamination protocols for skin/eye contact include rinsing with water for ≥15 minutes and seeking medical aid .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Key properties include:

- Boiling point : 75°C at 10 mmHg .

- Refractive index : 1.486–1.491 .

- Density : 1.14 g/cm³ .

- Stability: Decomposes in moisture; use Karl Fischer titration to monitor water content .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic acyl substitutions?

- Answer : The electron-withdrawing ethoxy group activates the carbonyl, enhancing electrophilicity. In reactions with amines or alcohols, the chloride acts as a leaving group, forming esters or amides. Kinetic studies using silver cyanate (AgOCN) demonstrate its utility in generating isocyanates, with stereoelectronic effects influencing regioselectivity . Computational modeling (DFT) is recommended to map transition states and optimize yields .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Answer : Discrepancies in decomposition rates (e.g., moisture sensitivity vs. thermal stability) may arise from impurities or measurement techniques. Mitigation strategies:

- Standardize purity thresholds (≥88% GC) .

- Use controlled humidity chambers and TGA-DSC to assess thermal degradation thresholds .

- Cross-validate NMR and IR data to detect hydrolysis byproducts like 3-ethoxyacrylic acid .

Q. What methodologies are recommended for analyzing this compound’s role in multi-step syntheses (e.g., pharmaceuticals)?

- HPLC-MS : Monitor coupling reactions (e.g., with aminophosphonates) .

- In situ FTIR : Detect acyl chloride consumption in real-time .

- Design of Experiments (DoE) : Optimize molar ratios and catalysts (e.g., Pd/C in hydrogenation steps) .

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

- Answer : Address methodological bias by:

- Documenting allocation concealment and blinding in catalytic studies to minimize observer bias .

- Reporting exclusion criteria for failed reactions (e.g., hydrolysis due to trace water) .

- Using standardized reagents (e.g., anhydrous solvents validated by molecular sieves) .

Data Analysis & Reporting

Q. What statistical approaches are suitable for interpreting spectroscopic or chromatographic data from this compound experiments?

- Answer :

- Principal Component Analysis (PCA) : Differentiate batch variations in GC retention times .

- Error propagation analysis : Quantify uncertainty in titration-based purity assessments .

- ANOVA : Compare reaction yields across catalyst systems (e.g., SOCl₂ vs. PCl₅) .

Q. How should researchers present synthetic and analytical data to meet journal standards?

- Answer : Follow IUPAC guidelines :

- Include structural formulas, balanced equations with state symbols, and SI units.

- Use tables for kinetic data (e.g., rate constants) and figures for mechanistic schemes .

- Cite primary literature (e.g., synthesis protocols ) over vendor catalogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。